

Basic Drug Profile & Mechanism of Action

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Compound Focus: Ravoxertinib

CAS No.: 1453848-26-4

Cat. No.: S548769

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The table below summarizes the core characteristics of **Ravoxertinib**:

Attribute	Description
Drug Type	Small molecule drug [1]
Synonyms	GDC-0994, RG7842 [1] [2]
Primary Targets	ERK1 & ERK2 (key downstream effectors in the MAPK pathway) [3] [4]
Primary Action	Inhibits ERK1/2 kinase activity, blocking downstream signaling [5]
Administration	Oral [5] [3]
Highest Phase	Phase 1 Clinical Trials [1] [4]

Ravoxertinib works by **potently and selectively inhibiting ERK1 and ERK2**. It acts as an ATP-competitive inhibitor that prevents ERK from phosphorylating its substrates, such as p90RSK (with an IC₅₀ of 12 nM) [3] [6]. This inhibition leads to suppressed proliferation and survival signals in tumor cells dependent on MAPK pathway signaling [5] [4].

A key characteristic noted in studies is that unlike some other ERK inhibitors, **Ravoxertinib does not majorly impact the phosphorylation levels of ERK itself**; instead, it effectively blocks the activity of ERK

and its downstream signaling [7]. This suggests a potentially different mechanism of action concerning feedback signaling within the pathway.

Quantitative Biochemical & Cellular Activity Data

The potency of **Ravoxertinib** has been established through various biochemical and cellular assays, with data summarized in the following table:

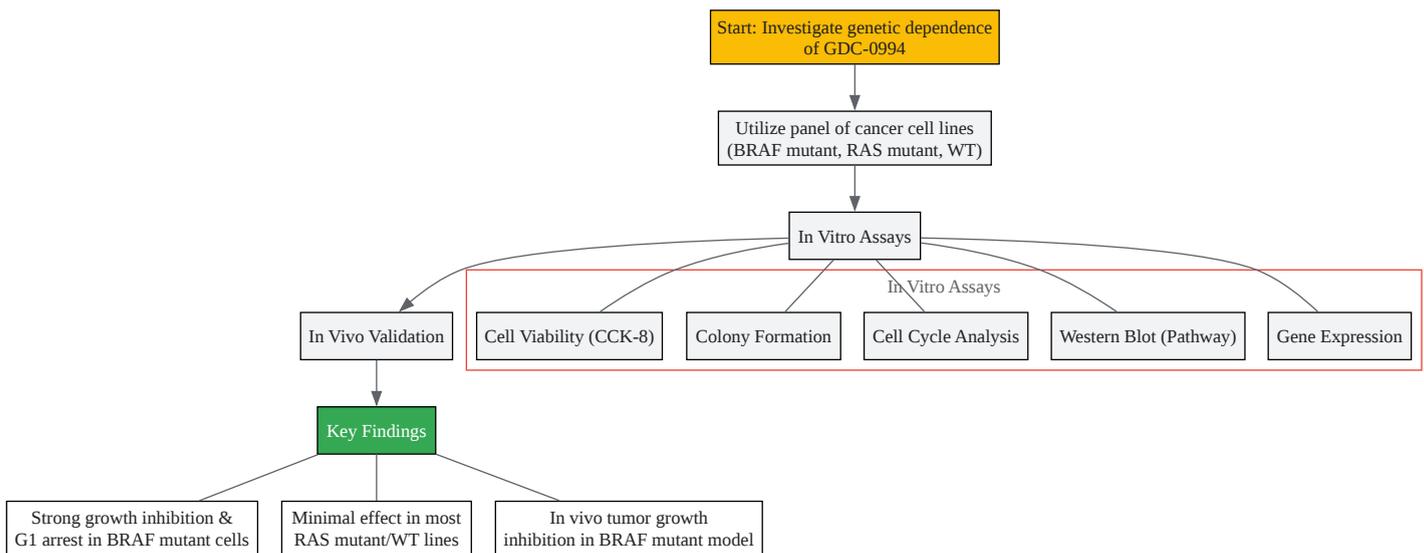
Parameter	Value	Context / Assay Details
Biochemical IC50 (ERK2)	0.3 - 3.1 nM	Cell-free assay [3] [4] [8]
Biochemical IC50 (ERK1)	1.1 - 6.1 nM	Cell-free assay [3] [4] [8]
Cellular IC50 (p-RSK)	12 nM	In tumor cells [3] [6]
Cellular IC50 (p-ERK2)	0.086 μ M (86 nM)	In A375 cells (BRAF V600E mutant) [4]
Cellular IC50 (p-RSK)	0.14 μ M (140 nM)	In A375 cells (BRAF V600E mutant) [4]
In Vivo Dose	10 mg/kg	Oral dose in CD-1 mice sufficient for target coverage >8 hours [3] [6]

Preclinical Efficacy & Key Findings

Preclinical studies highlight two major contexts for **Ravoxertinib**'s anti-tumor effects: **monotherapy in BRAF-mutant cancers** and **combination therapy to overcome resistance**.

- **Selective Efficacy in BRAF-Mutant Cancers:** A 2024 study demonstrated that **Ravoxertinib**'s anti-tumor effect is highly dependent on genetic background. It sharply inhibited cell proliferation, colony formation, and induced **G1 phase cell-cycle arrest** in cancer cells harboring **BRAF mutations**. This effect was significantly more pronounced than in **RAS mutant or wild-type** cell lines. The study also

confirmed that **Ravoxertinib** selectively inhibited tumor growth in a BRAF mutant xenograft mouse model [5] [9]. The diagram below illustrates the experimental workflow and key findings from this research:



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- **Potential in Overcoming MAPKi Resistance:** Research published in 2025 showed that **Ravoxertinib** effectively blocks downstream MAPK signaling (as measured by reduced phosphorylation of RSK) even in melanoma cell lines with **acquired resistance to BRAF inhibitors (like vemurafenib/PLX4032)** [7]. While its antitumor activity as a single agent was limited in this setting, **combining it with existing BRAF and/or MEK inhibitors yielded substantial benefits**. This combination **synergistically enhanced apoptosis and growth inhibition**, particularly in resistant lines, suggesting it is a promising strategy for delaying or overcoming therapeutic escape [7].

Experimental Protocols from Key Studies

For researchers looking to replicate or build upon these findings, here are the core methodologies from the pivotal studies.

1. Cell Viability Assay (CCK-8) [5]

- **Purpose:** To assess the inhibitory effect of GDC-0994 on cell proliferation.
- **Procedure:**
 - Seed cells in quintuplicate on 96-well plates (400-3,000 cells/well).
 - After 16 hours, treat cells daily with GDC-0994 at indicated concentrations for 5 days.
 - Perform Cell Counting Kit-8 (CCK-8) assay daily.
 - Measure absorbance at 450 nm using a microplate reader.

2. Monolayer Colony Formation Assay [5]

- **Purpose:** To evaluate long-term clonogenic survival after drug treatment.
- **Procedure:**
 - Seed cells in triplicate on 6-well plates (200-500 cells/well).
 - After 16 hours, treat cells daily with GDC-0994.
 - Culture for 8 to 15 days until colonies form.
 - Wash colonies with PBS, fix with absolute methanol for 15 min, and stain with 0.1% crystal violet.
 - Photograph and count colonies.

3. Cell Cycle and Apoptosis Analysis [5]

- **Purpose:** To determine the distribution of cells in cell cycle phases and the rate of apoptosis.
- **Procedure:**
 - Seed cells on 6-well plates and treat with GDC-0994 for 24 or 48 hours.
 - For **cell cycle analysis**, use a commercial detection kit. Harvest cells, process as per kit instructions, and analyze DNA content by flow cytometry.
 - For **apoptosis analysis**, use an Annexin V-FITC/PI Apoptosis Detection Kit. Harvest cells, stain with Annexin V and PI, and analyze by flow cytometry.
 - Analyze data using software like FlowJo.

4. Western Blotting for Pathway Analysis [5] [7]

- **Purpose:** To detect changes in protein phosphorylation and pathway activity.
- **Procedure:**
 - Prepare cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Determine protein concentration using a BCA assay.
- Load 20 µg of protein extract for SDS-PAGE.
- Transfer proteins to a PVDF membrane.
- Block membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate with primary antibody (e.g., anti-phospho-ERK1/2, anti-phospho-RSK) overnight at 4°C.
- Wash membrane, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect signals using ECL substrate and visualize on an imaging system.

Clinical Development Status

Ravoxertinib has reached Phase 1 clinical trials for patients with advanced solid tumors.

- **Completed Phase 1 Trials:** The drug was evaluated in patients with **locally advanced or metastatic solid tumors**, including **non-small cell lung cancer (NSCLC), metastatic colorectal carcinoma, and melanoma** [1] [4].
- **Clinical Findings:** The phase I first-in-human study showed an **acceptable safety and pharmacodynamic profile**, and reported partial responses in two BRAF mutation-positive patients with metastatic colorectal cancer [5] [7].

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